Taurocholic acid sodium salt hydrate

Catalog No.
S2903157
CAS No.
345909-26-4
M.F
C26H46NNaO8S
M. Wt
555.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Taurocholic acid sodium salt hydrate

CAS Number

345909-26-4

Product Name

Taurocholic acid sodium salt hydrate

IUPAC Name

sodium;2-[4-(3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoylamino]ethanesulfonate;hydrate

Molecular Formula

C26H46NNaO8S

Molecular Weight

555.7 g/mol

InChI

InChI=1S/C26H45NO7S.Na.H2O/c1-15(4-7-23(31)27-10-11-35(32,33)34)18-5-6-19-24-20(14-22(30)26(18,19)3)25(2)9-8-17(28)12-16(25)13-21(24)29;;/h15-22,24,28-30H,4-14H2,1-3H3,(H,27,31)(H,32,33,34);;1H2/q;+1;/p-1

InChI Key

RDAJAQDLEFHVNR-UHFFFAOYSA-M

SMILES

CC(CCC(=O)NCCS(=O)(=O)[O-])C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C.O.O.[Na+]

Solubility

Very soluble in water and ethanol; slightly soluble in ether and ethyl acetate
Freely soluble in water; soluble in alcohol; almost insoluble in ether and ethyl acetate

Canonical SMILES

CC(CCC(=O)NCCS(=O)(=O)[O-])C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C.O.[Na+]

Isomeric SMILES

C[C@H](CCC(=O)NCCS(=O)(=O)O)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C

Application in Biochemistry

Field: Biochemistry

Summary of the Application: Taurocholic acid sodium salt hydrate is a bile acid with detergent capabilities . It’s used as an anionic detergent for protein solubilization .

Methods of Application: The compound is typically used in its powdered form and can be mixed with other substances to create a solution that can solubilize proteins .

Results or Outcomes: The use of this compound has been effective in solubilizing proteins for various biochemical applications .

Application in Dietary Research

Field: Dietary Research

Summary of the Application: This compound has been used in studies to assess the adsorption of bile acids and salts to vegetable fibrous tissue .

Methods of Application: In these studies, the compound is typically introduced to vegetable fibrous tissue, and the adsorption of the bile acids and salts is then measured .

Results or Outcomes: The results of these studies have provided valuable insights into the dietary effects of bile acids and salts .

Application in Medical Research

Field: Medical Research

Summary of the Application: Taurocholic acid sodium salt hydrate has been identified as a potential drug for Intervertebral Disc Degeneration (IDD) treatment .

Methods of Application: An in vivo mouse model of IDD was established, and the coccygeal discs transcriptome analysis and surface plasmon resonance analysis integrated with liquid chromatography–tandem mass spectrometry assay were performed to study the therapy effect and target proteins of this compound for IDD .

Results or Outcomes: The compound could induce chondrogenesis and osteogenesis in mesenchymal stem cells (MSCs), ameliorate the secondary osteoporosis and delay the progression of IDD in mice by targeting MAPK3 .

Application in Emulsification of Lipids/Fats

Field: Food Science

Summary of the Application: Taurocholic acid is used in the emulsification of lipids/fats . This process is crucial in the food industry, particularly in the production of products like mayonnaise and salad dressings .

Methods of Application: The compound is typically mixed with lipids/fats in a specific ratio. It is then mechanically or chemically processed to form an emulsion .

Results or Outcomes: The use of this compound in the emulsification process results in stable, homogenous mixtures of lipids/fats and water .

Application in Protein Solubilization

Field: Biochemistry

Summary of the Application: Taurocholic acid is used for protein solubilization . This is particularly useful in research applications where proteins need to be isolated from their native environment .

Methods of Application: The compound is typically added to a solution containing the protein of interest. It interacts with the protein, causing it to become soluble in the solution .

Results or Outcomes: The use of this compound in protein solubilization allows for the isolation and study of individual proteins .

Application in Determination of Bile Salts in Serum and Jejunal Fluid

Field: Medical Research

Summary of the Application: Taurocholic acid can be used to determine conjugated and unconjugated bile salts in serum and jejunal fluid .

Methods of Application: In these studies, the compound is typically introduced to serum or jejunal fluid samples, and the concentration of bile salts is then measured .

Results or Outcomes: The results of these studies have provided valuable insights into the role of bile salts in digestion and other physiological processes .

Application in Preparation of Digestive Enzymes

Field: Biochemistry

Summary of the Application: Taurocholic acid is used in the preparation of digestive enzymes for research applications .

Methods of Application: The compound is typically mixed with other substances to create a solution that can be used to prepare digestive enzymes .

Results or Outcomes: The use of this compound has been effective in preparing digestive enzymes for various biochemical applications .

Application in Synthesis from Cholic Acid

Field: Organic Chemistry

Summary of the Application: Taurocholic acid sodium salt hydrate is an anionic bile acid detergent synthesized from cholic acid .

Methods of Application: The compound is typically synthesized from cholic acid through a series of chemical reactions .

Results or Outcomes: The synthesis of this compound from cholic acid has been successful and it shows a choleretic activity promoting the secretion of bile from the liver .

Taurocholic acid sodium salt hydrate is an anionic bile acid detergent, primarily synthesized from cholic acid through its conjugation with taurine. This compound plays a crucial role in the emulsification of lipids and fats, enhancing their solubility in aqueous environments. Its molecular formula is C26H44NNaO7S, with a molecular weight of approximately 537.69 g/mol. The compound appears as a white to off-white powder and is hygroscopic, often containing about 7% water by weight .

, particularly those involving the formation of micelles. In aqueous solutions, it can interact with lipids to form mixed micelles, facilitating the digestion and absorption of dietary fats. Additionally, it can undergo hydrolysis under acidic conditions, leading to the release of taurine and cholic acid .

This compound exhibits significant biological activities, including:

  • Choleretic Activity: It promotes bile secretion from the liver, aiding in digestion.
  • Protein Solubilization: Taurocholic acid sodium salt hydrate enhances the solubility of proteins, making it valuable in biochemical research.
  • Enzyme Preparation: It is utilized in preparing digestive enzymes for experimental applications .

The synthesis of taurocholic acid sodium salt hydrate typically involves:

  • Conjugation Reaction: Cholic acid is reacted with taurine under controlled conditions to form taurocholic acid.
  • Neutralization: The resulting taurocholic acid is then neutralized with sodium hydroxide to yield the sodium salt form.
  • Hydration: The final product is often crystallized from aqueous solutions to obtain the hydrate form .

Taurocholic acid sodium salt hydrate has diverse applications across various fields:

  • Biochemical Research: It is used as a surfactant in protein studies and enzyme assays.
  • Pharmaceuticals: The compound serves as an excipient in drug formulations due to its emulsifying properties.
  • Nutritional Studies: It aids in understanding lipid metabolism and absorption in nutritional science .

Research has shown that taurocholic acid sodium salt hydrate interacts with various biological molecules, influencing their behavior and function. Notable interactions include:

  • Lipid Interactions: The compound forms complexes with lipids, enhancing their bioavailability and absorption.
  • Protein Binding: It can bind to proteins, affecting their structure and activity during biochemical assays .

Several compounds are structurally or functionally similar to taurocholic acid sodium salt hydrate. Here are a few notable examples:

Compound NameMolecular FormulaKey Features
Cholic AcidC24H40O5Precursor to taurocholic acid; primary bile acid
Deoxycholic AcidC24H40O4Secondary bile acid; less soluble than taurocholic
Glycocholic AcidC26H43NO6Conjugated bile acid; more soluble than taurocholic
Ursodeoxycholic AcidC24H40O6Used therapeutically for liver diseases

Uniqueness of Taurocholic Acid Sodium Salt Hydrate

Taurocholic acid sodium salt hydrate is unique due to its specific conjugation with taurine, which enhances its solubilizing properties compared to other bile acids. This attribute makes it particularly effective for protein solubilization and lipid emulsification in both physiological and laboratory settings .

Physical Description

Solid

Color/Form

Clusters of slender, four-sided prisms from alcohol + ether
Crystals

XLogP3

2.2

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

5

Exact Mass

555.28418288 g/mol

Monoisotopic Mass

555.28418288 g/mol

Heavy Atom Count

37

Decomposition

When heated to decomp ... emits very toxic fumes of /nitrogen oxides and sulfur oxides/.

Melting Point

Decomposes about 125 °C
125 °C

UNII

5E090O0G3Z

Related CAS

145-42-6 (mono-hydrochloride salt)

Therapeutic Uses

Cholagogues and Choleretics; Detergents
Dried bile from the Himalayan bear (Yutan) has been used for centuries in China to treat liver disease. /Bile/

Absorption Distribution and Excretion

Transported by carrier-mediated processes bidirectionally across mammalian proximal tubule.
After secretion into the biliary tract, bile acids are largely (95%) reabsobed in the intestine (mainly in the terminal ileum), returned to the liver, and then again secreted in bile (enterohepatic circulation).
The disposition kinetics of [(3)H]taurocholate ([(3)H]TC) in perfused normal and cholestatic rat livers were studied using the multiple indicator dilution technique and several physiologically based pharmacokinetic models. The serum biochemistry levels, the outflow profiles and biliary recovery of [(3)H]TC were measured in three experimental groups: (i) control; (ii) 17 alpha-ethynylestradiol (EE)-treated (low dose); and (iii) EE-treated (high dose) rats. EE treatment caused cholestasis in a dose-dependent manner. A hepatobiliary TC transport model, which recognizes capillary mixing, active cellular uptake, and active efflux into bile and plasma described the disposition of [(3)H]TC in the normal and cholestatic livers better than the other pharmacokinetic models. An estimated five- and 18-fold decrease in biliary elimination rate constant, 1.7- and 2.7-fold increase in hepatocyte to plasma efflux rate constant, and 1.8- and 2.8-fold decrease in [(3)H]TC biliary recovery ratio was found in moderate and severe cholestasis, respectively, relative to normal. There were good correlations between the predicted and observed pharmacokinetic parameters of [(3)H]TC based on liver pathophysiology (e.g. serum bilirubin level and biliary excretion of [(3)H]TC). In conclusion, these results show that altered hepatic /taurocholate/ pharmacokinetics in cholestatic rat livers can be correlated with the relevant changes in liver pathophysiology in cholestasis.
It has been reported that the adjuvant-induced inflammation could affect drug metabolism in liver. /The authors/ further investigated the effect of inflammation on drug transport in liver using taurocholate as a model drug. The hepatic disposition kinetics of [(3)H]taurocholate in perfused normal and adjuvant-treated rat livers were investigated by the multiple indicator dilution technique and data were analyzed by a previously reported hepatobiliary taurocholate transport model. Real-time RT-PCR was also performed to determine the mRNA expression of liver bile salt transporters in normal and diseased livers. The uptake and biliary excretion of taurocholate were impaired in the adjuvant-treated rats as shown by decreased influx rate constant k(in) (0.65 +/- 0.09 vs. 2.12 +/- 0.30) and elimination rate constant k(be) (0.09 +/- 0.02 vs. 0.17 +/- 0.04) compared with control rat group, whereas the efflux rate constant k(out) was greatly increased (0.07 +/- 0.02 vs. 0.02 +/- 0.01). The changes of mRNA expression of liver bile salt transporters were found in adjuvant-treated rats. Hepatic taurocholate extraction ratio in adjuvant-treated rats (0.86 +/- 0.05, n = 6) was significantly reduced compared with 0.93 +/- 0.05 (n = 6) in normal rats. Hepatic extraction was well correlated with altered hepatic ATP content (r(2) = 0.90). In conclusion, systemic inflammation greatly affects hepatic ATP content/production and associated transporter activities and causes an impairment of transporter-mediated solute trafficking and pharmacokinetics.
For more Absorption, Distribution and Excretion (Complete) data for TAUROCHOLIC ACID (6 total), please visit the HSDB record page.

Metabolism Metabolites

Taurocholic acid has known human metabolites that include 2-[[(4R)-4-[(3R,5R,7R,10S,12S,13R)-7,12-Dihydroxy-10,13-dimethyl-3-sulfooxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonic acid.

Associated Chemicals

Sodium taurocholate; 145-42-6

Wikipedia

Taurocholic_acid

Methods of Manufacturing

The product of conjugation of cholic acid with taurine.
Isolation from bile.

General Manufacturing Information

Ethanesulfonic acid, 2-[[(3.alpha.,5.beta.,7.alpha.,12.alpha.)-3,7,12-trihydroxy-24-oxocholan-24-yl]amino]-: INACTIVE
Cholic acid, chenodeoxycholic acid, and deoxycholic acid constitute 95% of bile acids... The bile acids exist largely as glycine /75%/ and taurine /24%/ conjugates, the salts of which are called bile salts.
/Taurocholic acid/ occurs as a sodium salt in the bile.

Interactions

Sitosterol & taurocholate given together to rats inhibited cholesterol 7alpha-hydroxylase activity.
Chickens receiving taurocholate iv did not show active tubular excretion; however, it inhibited tubular excretioN of phenolsulfonphthaleiN & of n-methylnicotinamide.
In the anesthetized rat, the low incidence of erosions with indomethacin was markedly increased by concurrent gastric perfusion with acid saline & taurocholate.
When a combination of aspirin & taurocholic acid was introduced to 8 subjects the mean electrical potential difference also fell significantly from 38.6 1.8 mv to 17.9 1.8 mv, but mean duration of this change (27 min) was significantly longer than found after individual admin.
For more Interactions (Complete) data for TAUROCHOLIC ACID (14 total), please visit the HSDB record page.

Stability Shelf Life

Stable to air

Dates

Modify: 2023-08-17

Explore Compound Types